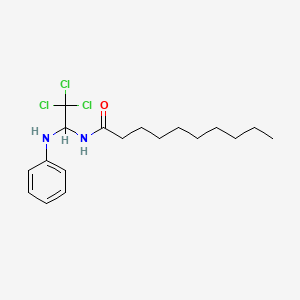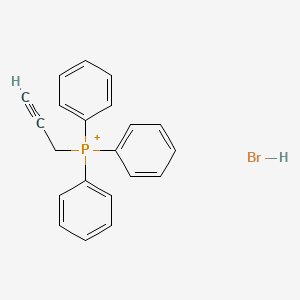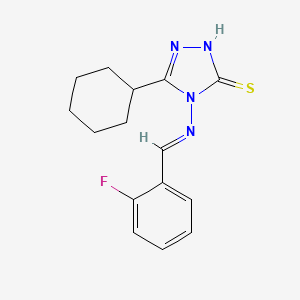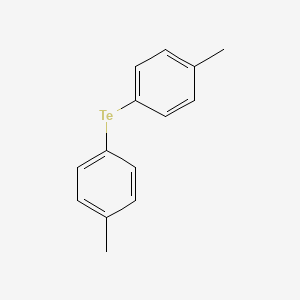
N-(1-Anilino-2,2,2-trichloroethyl)decanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Anilino-2,2,2-trichloroethyl)decanamide: is a synthetic organic compound with the molecular formula C18H27Cl3N2O and a molecular weight of 393.788 g/mol . This compound is characterized by the presence of an anilino group, a trichloroethyl group, and a decanamide chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Anilino-2,2,2-trichloroethyl)decanamide typically involves the reaction of 1-anilino-2,2,2-trichloroethane with decanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
1-Anilino-2,2,2-trichloroethane+Decanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis can be scaled up by maintaining stringent control over reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Anilino-2,2,2-trichloroethyl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form or even to an ethyl group.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium azide (NaN3), thiols (RSH)
Major Products
Oxidation: Formation of carboxylic acids and amides
Reduction: Formation of less chlorinated or ethyl-substituted derivatives
Substitution: Formation of azido, thiol, or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
N-(1-Anilino-2,2,2-trichloroethyl)decanamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigating its effects on biological systems, including its potential as a bioactive molecule.
Medicine: Exploring its potential therapeutic applications, such as in drug development.
Industry: Limited use in specialized industrial applications, primarily in research and development settings.
Wirkmechanismus
The mechanism of action of N-(1-Anilino-2,2,2-trichloroethyl)decanamide involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The anilino group may interact with aromatic residues in proteins, affecting their activity. The decanamide chain can influence the compound’s lipophilicity and membrane permeability, impacting its distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Anilino-2,2,2-trichloroethyl)-2-phenylacetamide
- N-(1-Anilino-2,2,2-trichloroethyl)-3-iodobenzamide
- N-(1-Anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide
Uniqueness
N-(1-Anilino-2,2,2-trichloroethyl)decanamide is unique due to its long decanamide chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interaction. This differentiates it from other similar compounds with shorter or different substituent chains, affecting its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
302954-41-2 |
|---|---|
Molekularformel |
C18H27Cl3N2O |
Molekulargewicht |
393.8 g/mol |
IUPAC-Name |
N-(1-anilino-2,2,2-trichloroethyl)decanamide |
InChI |
InChI=1S/C18H27Cl3N2O/c1-2-3-4-5-6-7-11-14-16(24)23-17(18(19,20)21)22-15-12-9-8-10-13-15/h8-10,12-13,17,22H,2-7,11,14H2,1H3,(H,23,24) |
InChI-Schlüssel |
AKUFSAACBJSLTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077934.png)
![N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide](/img/structure/B15077947.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077954.png)
![Isopropyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077955.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15077960.png)
![(2E)-6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15077968.png)
![5-cyclohexyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B15077975.png)
![methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15077984.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B15077992.png)

![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078001.png)


![(5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078021.png)
